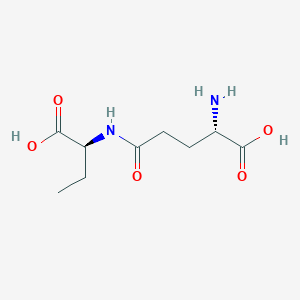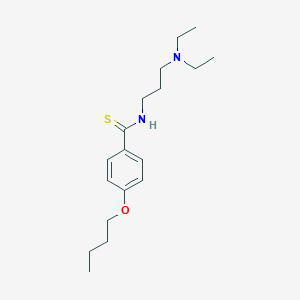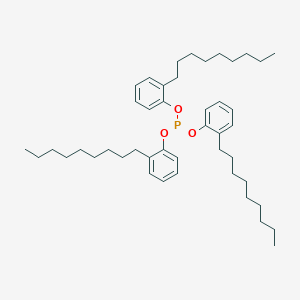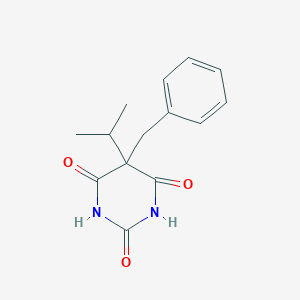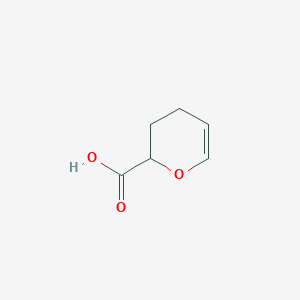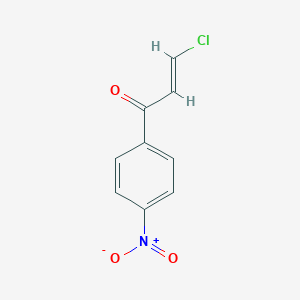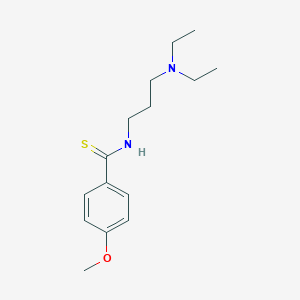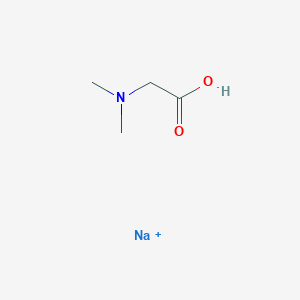
Methyl 4-(aminomethyl)benzoate
Overview
Description
Methyl 4-(aminomethyl)benzoate is an organic compound with the molecular formula C9H11NO2. It is an ester derivative of 4-(aminomethyl)benzoic acid and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various chemical and pharmaceutical products .
Mechanism of Action
Target of Action
Methyl 4-(aminomethyl)benzoate is an amino acid ester hydrochloride It has been reported to play a role during the preparation of a novel hepatitis c virus (hcv) helicase inhibitor , suggesting that it may interact with viral proteins or enzymes.
Mode of Action
Given its role in the synthesis of a hepatitis c virus (hcv) helicase inhibitor , it can be inferred that it may interfere with the replication machinery of the virus, thereby inhibiting its proliferation.
Biochemical Pathways
Its role in the synthesis of a hepatitis c virus (hcv) helicase inhibitor suggests that it may influence the viral replication pathway, specifically the unwinding of the viral RNA genome, a critical step in the replication of the virus.
Pharmacokinetics
As an amino acid ester hydrochloride , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would depend on various factors including its structure, the presence of functional groups, and the individual’s metabolic enzymes.
Result of Action
Given its role in the synthesis of a hepatitis c virus (hcv) helicase inhibitor , it can be inferred that its action may result in the inhibition of viral replication, thereby reducing the viral load in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(aminomethyl)benzoate can be synthesized through the esterification of 4-(aminomethyl)benzoic acid. The process involves the reaction of 4-(aminomethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves precise control of pH and temperature to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoates
Scientific Research Applications
Methyl 4-(aminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Methyl 4-(aminomethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-aminobenzoate: Similar structure but lacks the aminomethyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of an aminomethyl group.
Methyl 4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of an aminomethyl group .
Uniqueness: this compound is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-(aminomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBJGAUQEJFPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18469-52-8 | |
| Record name | Methyl 4-(aminomethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 4-(aminomethyl)benzoate utilized in materials science?
A1: this compound serves as a precursor for synthesizing a phosphamide derivative, 4-((N,N-diphenylphosphinamido)methyl)benzoic acid, which can be immobilized on titanium dioxide (TiO2) surfaces. [] This immobilization is achieved through a low-temperature condensation reaction with diphenyl phosphinic chloride, followed by hydrolysis and reaction with a titanium precursor. [] The resulting material, 4-((N,N-diphenylphosphinamido)methyl)benzoic acid@TiO2 (2@TiO2), demonstrates catalytic activity in Appel reactions, specifically halogenation of alcohols. [] This heterogeneous catalytic system offers the advantage of easy catalyst recovery via centrifugation, leaving the organic product in the supernatant. []
Q2: What is the role of this compound in studying protein interactions?
A2: While not directly discussed in the provided abstracts, this compound may serve as a fragment-like molecule in studying the binding interactions of proteins. One abstract mentions its complex with cAMP-dependent Protein Kinase A from Cricetulus griseus. [] This suggests its potential use in structural biology research, potentially aiding in understanding the enzyme's active site or developing novel inhibitors. Further research is needed to elucidate the specific interactions and implications of this complex.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
